molecular formula C19H16FNOS2 B2833316 2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797871-13-6

2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No.: B2833316
CAS No.: 1797871-13-6
M. Wt: 357.46
InChI Key: YNOWISMDGGBMCD-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound features a fluorophenyl group, a thiophenyl group, and a benzylacetamide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves the following steps:

    Formation of the Thioether Bond: The reaction between 4-fluorothiophenol and 2-bromoacetophenone under basic conditions to form 2-(4-fluorophenylthio)acetophenone.

    Amidation Reaction: The intermediate 2-(4-fluorophenylthio)acetophenone is then reacted with 2-(thiophen-3-yl)benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thioethers and acetamides.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide
  • 2-((4-bromophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide
  • 2-((4-methylphenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide

Uniqueness

2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide is unique due to the presence of the fluorine atom, which can influence the compound’s electronic properties, reactivity, and interactions with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNOS2/c20-16-5-7-17(8-6-16)24-13-19(22)21-11-14-3-1-2-4-18(14)15-9-10-23-12-15/h1-10,12H,11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOWISMDGGBMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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